

"2-Acetamido-5-methoxy-4-nitrobenzoic acid" starting material for synthesis

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Compound of Interest

Compound Name: 2-Acetamido-5-methoxy-4-nitrobenzoic acid

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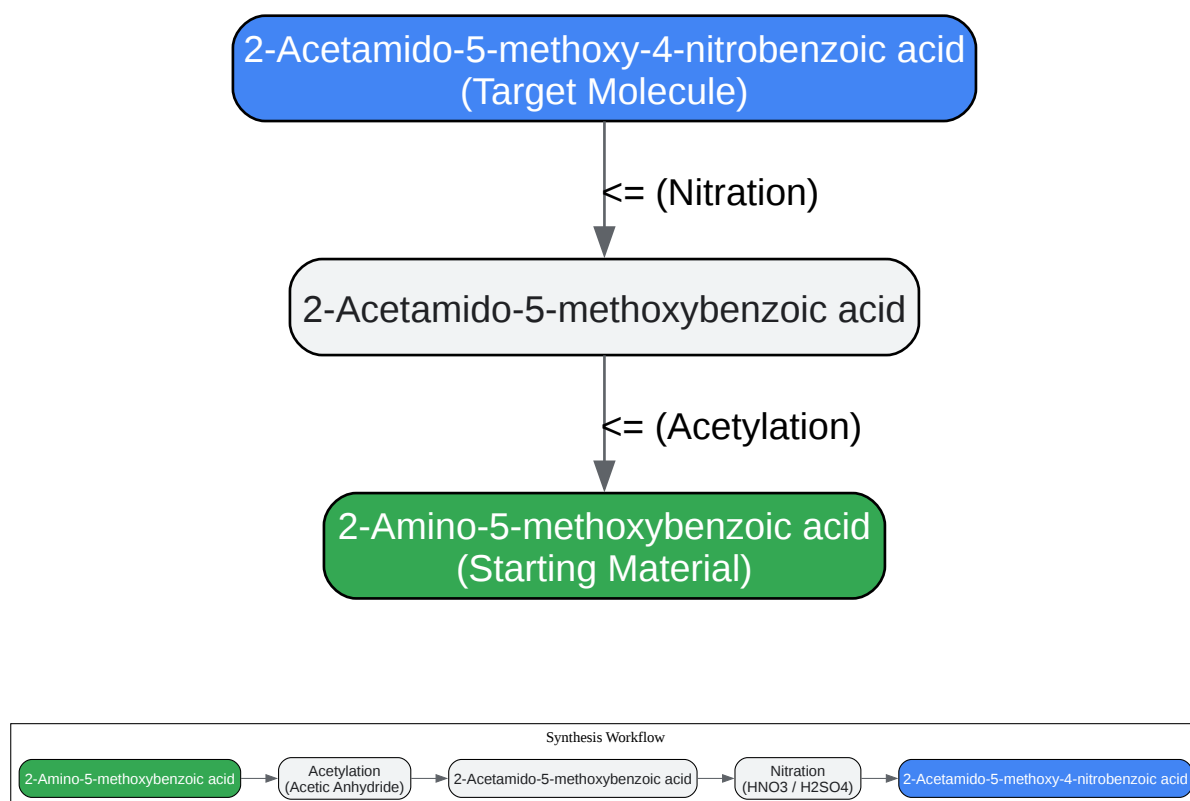
An In-depth Technical Guide to the Synthesis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**: A Core Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to **2-Acetamido-5-methoxy-4-nitrobenzoic acid**, a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.^[1] Its value lies in the unique arrangement of electron-donating and electron-withdrawing groups, which makes it a versatile building block for constructing complex target molecules, particularly in the development of novel pharmaceuticals.^{[2][3]} We will dissect the strategic considerations for its synthesis, focusing on the selection of an optimal starting material and the rationale behind each procedural step.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we begin by deconstructing the target molecule into simpler, commercially available precursors. This retrosynthetic approach reveals the most efficient and rational pathway for its construction. The key disconnections involve the formation of the amide bond and the introduction of the nitro group.



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Caption: Overall synthetic workflow.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

Causality: The primary objective of this step is to protect the highly activating amino group. Converting it to an acetamido group serves two purposes:

- **Reactivity Moderation:** It reduces the susceptibility of the aromatic ring to unwanted side reactions, such as oxidation, during the harsh conditions of nitration.
- **Regiocontrol:** While still an activating ortho-, para-director, the acetamido group is less powerful than the amino group and its steric bulk influences the position of the incoming electrophile in the next step.

This transformation is based on well-established protocols for the acetylation of substituted anilines. [4][5] Experimental Protocol: Acetylation

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the cooled and stirring solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for approximately 18 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material. [4]
- **Isolation:** Pour the reaction mixture into ice-cold water to precipitate the product.
- **Purification:** Collect the precipitate by filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under a vacuum to yield 2-Acetamido-5-methoxybenzoic acid.

Data Summary: Acetylation Parameters

Parameter	Value/Reagent	Rationale
Starting Material	2-Amino-5-methoxybenzoic acid	Commercially available precursor.
Reagent	Acetic Anhydride	Standard, efficient acetylating agent.
Solvent	Glacial Acetic Acid	Excellent solvent for both reactant and reagent.
Temperature	Room Temperature (after initial cooling)	Sufficient for the reaction to proceed to completion.
Reaction Time	~18 hours	Ensures complete conversion. [4]

Step 2: Regioselective Nitration of 2-Acetamido-5-methoxybenzoic acid

Causality: This is the critical step where the nitro group is introduced. The position of nitration is determined by the cumulative directing effects of the three existing substituents on the aromatic

ring.

- $-\text{OCH}_3$ (at C5): A strongly activating ortho-, para-director.
- $-\text{NHCOCH}_3$ (at C2): A moderately activating ortho-, para-director.
- $-\text{COOH}$ (at C1): A deactivating meta-director.

The position C4 is ortho to the powerful activating methoxy group and meta to the acetamido group. The positions ortho to the acetamido group (C3) and the other position ortho to the methoxy group (C6) are less favored due to steric hindrance and the deactivating influence of the adjacent carboxylic acid group. Therefore, the electrophile (NO_2^+) is overwhelmingly directed to the C4 position.

Caption: Rationale for regioselective nitration at C4.

Experimental Protocol: Nitration

- **Reagent Preparation:** Prepare a pre-cooled nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice-salt bath.
- **Dissolution:** In a separate flask, dissolve the 2-Acetamido-5-methoxybenzoic acid from Step 1 in concentrated sulfuric acid at a low temperature (0-5 °C). [4]
- **Nitration Reaction:** Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature is strictly maintained below 10 °C to prevent over-nitration and side reactions. [4]
- **Reaction Completion:** After the addition is complete, stir the mixture for several hours at the controlled low temperature.
- **Quenching & Isolation:** Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate out of the solution.
- **Purification:** Filter the solid product, wash extensively with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization to yield **2-Acetamido-5-methoxy-4-nitrobenzoic acid**.

Data Summary: Nitration Parameters

Parameter	Value/Reagent	Rationale
Starting Material	2-Acetamido-5-methoxybenzoic acid	Product from the previous step.
Reagent	Conc. Nitric Acid / Conc. Sulfuric Acid	Standard nitrating mixture; H ₂ SO ₄ protonates HNO ₃ to generate the NO ₂ ⁺ electrophile.
Temperature	0-10 °C	Critical for controlling the reaction rate and preventing decomposition and side-product formation. [4]
Quenching Agent	Ice Water	Precipitates the organic product from the strong acid solution.

Product Characterization

The final product, **2-Acetamido-5-methoxy-4-nitrobenzoic acid**, should be characterized to confirm its identity and purity.

Property	Value	Source
CAS Number	196194-98-6	[6]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₆	[6]
Molecular Weight	254.2 g/mol	[6]
Melting Point	248-250 °C (decomposes)	[6]

Further structural confirmation would be achieved using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, with purity assessed by HPLC.

Conclusion

The synthesis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** is most effectively and rationally approached from the commercially available starting material, 2-Amino-5-methoxybenzoic acid. The two-step sequence of acetylation followed by regioselective nitration is a reliable and well-precedented pathway. The success of the synthesis hinges on the protective role of the acetylation step and strict temperature control during the nitration process to ensure high yield and purity of this valuable synthetic intermediate.

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